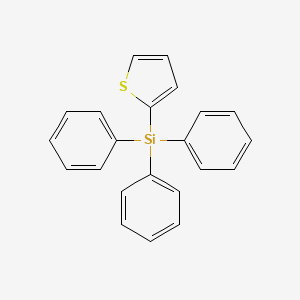
Triphenyl(thiophen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(thiophen-2-yl)silane is an organosilicon compound with the molecular formula C22H18SSi. It is characterized by a silicon atom bonded to three phenyl groups and one thiophen-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(thiophen-2-yl)silane can be synthesized through the reaction of 2-thienyllithium with chlorotriphenylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
C4H3SLi+ClSi(C6H5)3→C4H3SSi(C6H5)3+LiCl
The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Coupling Reactions: Various biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Triphenyl(thiophen-2-yl)silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Acts as a precursor for the synthesis of advanced materials with unique electronic properties.
Medicinal Chemistry: Explored for its potential in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of Triphenyl(thiophen-2-yl)silane in various applications involves its ability to participate in electronic interactions and form stable complexes. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In medicinal chemistry, its structural features enable it to interact with biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Lacks the thiophene ring, making it less versatile in electronic applications.
Thiophenylsilane: Contains a thiophene ring but lacks the phenyl groups, resulting in different chemical properties.
Triphenylsilanol: Contains a hydroxyl group instead of a thiophene ring, leading to different reactivity.
Uniqueness
Triphenyl(thiophen-2-yl)silane is unique due to the presence of both phenyl and thiophene groups, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring both stability and electronic functionality .
Propriétés
Numéro CAS |
18740-94-8 |
|---|---|
Formule moléculaire |
C22H18SSi |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
triphenyl(thiophen-2-yl)silane |
InChI |
InChI=1S/C22H18SSi/c1-4-11-19(12-5-1)24(22-17-10-18-23-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H |
Clé InChI |
WSFTWAORPPESCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)
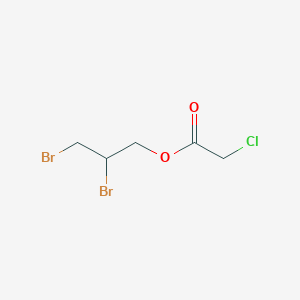

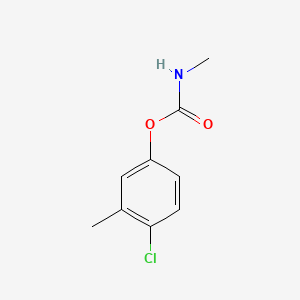

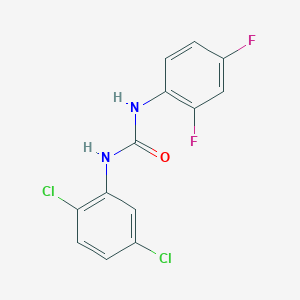

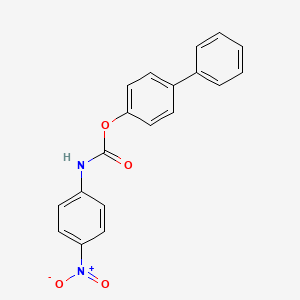

![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
